molecular formula C22H14O6 B031453 Isodiospyrin CAS No. 89475-33-2

Isodiospyrin

Cat. No.: B031453
CAS No.: 89475-33-2
M. Wt: 374.3 g/mol
InChI Key: OEEOHKZVBKYMBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Isodiospyrin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process involves maceration of plant roots using a solvent mixture, followed by purification steps such as chromatography . Chemical synthesis involves the dimerization of naphthoquinone derivatives under specific reaction conditions .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification using techniques like high-performance liquid chromatography (HPLC). The process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: : Isodiospyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are often tested for their efficacy in different biological assays .

Mechanism of Action

Isodiospyrin exerts its effects by inhibiting human DNA topoisomerase I. Unlike traditional topoisomerase I inhibitors, this compound does not induce the formation of covalent complexes between the enzyme and DNA. Instead, it binds to the enzyme and prevents its kinase activity, which is essential for DNA relaxation and replication . This unique mechanism of action makes this compound a promising candidate for anticancer therapy .

Properties

IUPAC Name

5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEOHKZVBKYMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174007
Record name Isodiospyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20175-84-2
Record name Isodiospyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20175-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isodiospyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISODIOSPYRIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isodiospyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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